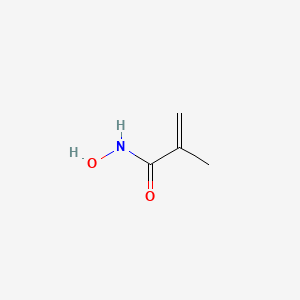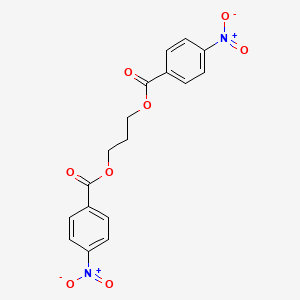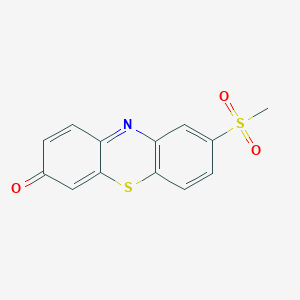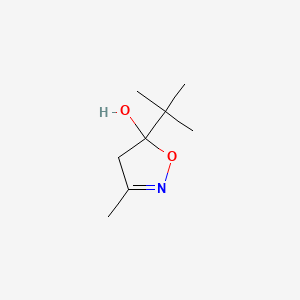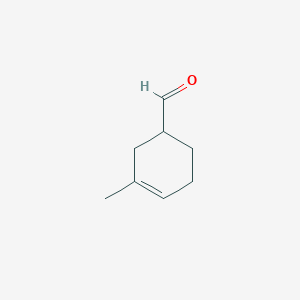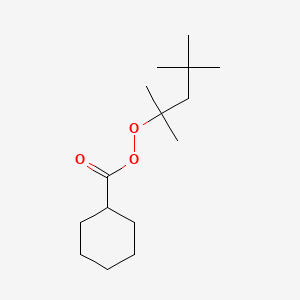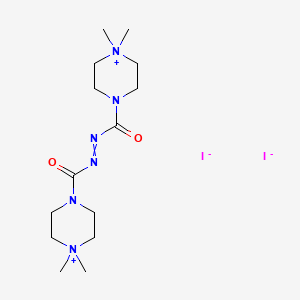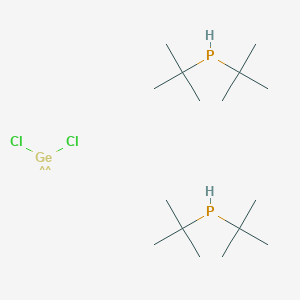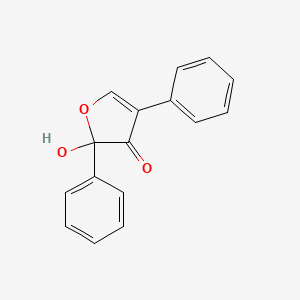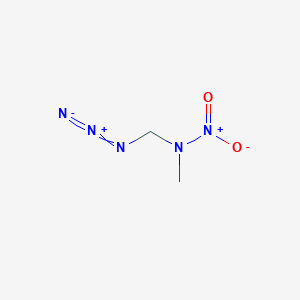
N-(Azidomethyl)-N-methylnitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Azidomethyl)-N-methylnitramide is a compound of significant interest in various fields of chemistry and materials science. This compound features an azidomethyl group and a methylnitramide moiety, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azidomethyl)-N-methylnitramide typically involves the introduction of the azido group into a precursor molecule. One common method is the reaction of a suitable amine with sodium azide under controlled conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps to remove any unreacted starting materials and by-products, ensuring the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(Azidomethyl)-N-methylnitramide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Azidomethyl)-N-methylnitramide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of energetic materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Azidomethyl)-N-methylnitramide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The compound’s reactivity is primarily driven by the presence of the azido group, which can participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- N-(Azidomethyl)-N-methylamine
- N-(Azidomethyl)-N-methylurea
- N-(Azidomethyl)-N-methylcarbamate
Uniqueness
N-(Azidomethyl)-N-methylnitramide is unique due to its combination of the azidomethyl and methylnitramide groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical transformations that are not easily achieved with other similar compounds.
Properties
CAS No. |
55680-29-0 |
|---|---|
Molecular Formula |
C2H5N5O2 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
N-(azidomethyl)-N-methylnitramide |
InChI |
InChI=1S/C2H5N5O2/c1-6(7(8)9)2-4-5-3/h2H2,1H3 |
InChI Key |
IKWAOVLBOJMQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CN=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


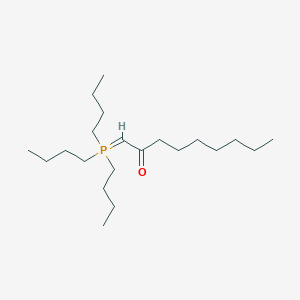
![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
